N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with a pyrrolo ring, and it is substituted with an ethyl group, a nitrophenyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Carbothioamide Group: This can be done by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-ethyl-1-(3-nitrophenyl)-pyrrolo[1,2-a]pyrazine: Lacks the carbothioamide group.
N-ethyl-1-(3-aminophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: Has an amino group instead of a nitro group.
N-methyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide: Has a methyl group instead of an ethyl group.
Uniqueness: The presence of the carbothioamide group and the specific substitution pattern make N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-17-16(23)19-10-9-18-8-4-7-14(18)15(19)12-5-3-6-13(11-12)20(21)22/h3-8,11,15H,2,9-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTRGVHFZNSBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN2C=CC=C2C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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